Cas no 14352-35-3 (6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine)

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core, which serves as a versatile intermediate in medicinal chemistry and pharmaceutical research. Its chloro and methyl substituents enhance reactivity, enabling selective functionalization for the synthesis of biologically active molecules. This scaffold is particularly valuable in the development of kinase inhibitors and other therapeutic agents due to its structural similarity to purine bases. The compound exhibits high purity and stability, making it suitable for precise synthetic applications. Its well-defined molecular structure allows for predictable reactivity patterns, facilitating its use in targeted drug discovery and optimization efforts.
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine structure
14352-35-3 structure
Product Name:6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No:14352-35-3
MF:C8H8ClN3
MW:181.622220039368
CID:1094990
PubChem ID:73554642
Update Time:2025-06-08

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
    • 14352-35-3
    • Inchi: 1S/C8H8ClN3/c1-5-10-4-6-3-7(9)12(2)8(6)11-5/h3-4H,1-2H3
    • InChI Key: OSSGONVBVMLRSM-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=CN=C(C)N=C2N1C

Computed Properties

  • Exact Mass: 181.0406750g/mol
  • Monoisotopic Mass: 181.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30.7Ų

6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

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